molecular formula C24H20N2O4 B2738555 (E)-ethyl 4-(2-cyano-3-(5-(p-tolyl)furan-2-yl)acrylamido)benzoate CAS No. 324540-67-2

(E)-ethyl 4-(2-cyano-3-(5-(p-tolyl)furan-2-yl)acrylamido)benzoate

Cat. No.: B2738555
CAS No.: 324540-67-2
M. Wt: 400.434
InChI Key: VEZRUAVRNQGENX-XMHGGMMESA-N
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Description

(E)-ethyl 4-(2-cyano-3-(5-(p-tolyl)furan-2-yl)acrylamido)benzoate is a specialty chemical reagent designed for advanced organic synthesis and materials science research. This compound features a central (E)-configured acrylate core, a structure known to be synthesized via Knoevenagel condensation, a well-established carbon-carbon bond forming reaction . Its molecular architecture integrates multiple functional motifs: an electron-withdrawing cyano acrylate group, a furan heterocycle, and a benzoate ester, making it a versatile and valuable building block for constructing complex molecular frameworks. Research Applications and Value: • Synthesis of Heterocyclic Compounds: Esters of cyanoacrylic acid, such as this product, are renowned as versatile precursors in the synthesis of various nitrogen and oxygen-based heterocyclic systems . Researchers can utilize this compound to access diverse structures, including pyranocoumarins, chromenes, pyrimidines, and piperidines, which are cores of interest in medicinal and materials chemistry . • Material Science and Polymer Chemistry: The conjugated system and functional groups present in this molecule make it a candidate for developing organic functional materials. Its structure suggests potential use in the creation of polymers or small molecules with specific electronic or optical properties. Handling and Regulatory Information: This product is provided strictly For Research Use Only . It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting, consulting relevant safety data sheets before use.

Properties

IUPAC Name

ethyl 4-[[(E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4/c1-3-29-24(28)18-8-10-20(11-9-18)26-23(27)19(15-25)14-21-12-13-22(30-21)17-6-4-16(2)5-7-17/h4-14H,3H2,1-2H3,(H,26,27)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZRUAVRNQGENX-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 4-(2-cyano-3-(5-(p-tolyl)furan-2-yl)acrylamido)benzoate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2,5-dicarbonyl compounds, under acidic or basic conditions.

    Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction, using p-tolyl chloride and a Lewis acid catalyst like aluminum chloride.

    Acrylamide Formation: The acrylamide moiety is formed by reacting an appropriate amine with acryloyl chloride in the presence of a base such as triethylamine.

    Cyano Group Addition: The cyano group is typically introduced through a nucleophilic substitution reaction using a cyanide source like sodium cyanide.

    Esterification: The final step involves esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Automation and process control systems would be employed to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-diones.

    Reduction: Reduction of the cyano group can yield primary amines, while reduction of the acrylamide moiety can produce corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano and ester groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Furan-2,5-diones and other oxidized derivatives.

    Reduction: Primary amines and reduced acrylamide derivatives.

    Substitution: Various substituted benzoates and acrylamides.

Scientific Research Applications

Chemistry

In chemistry, (E)-ethyl 4-(2-cyano-3-(5-(p-tolyl)furan-2-yl)acrylamido)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of significant interest. Researchers study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of this compound are investigated for their pharmacological properties. They may serve as lead compounds in drug discovery programs aimed at treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (E)-ethyl 4-(2-cyano-3-(5-(p-tolyl)furan-2-yl)acrylamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and acrylamide moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Furan-Based Derivatives

  • Compound 30 (Ethyl 4-(5-((N-hydroxy-2-phenylacetamido)methyl)furan-2-yl)benzoate) : Shares the ethyl benzoate and furan core but replaces the p-tolyl group with a phenylacetamido-hydroxylamine side chain. This modification reduces lipophilicity compared to the target compound’s methyl-substituted aromatic ring .
  • Ethyl 2-Cyano-3-(Furan-2-yl)Prop-2-Enoate Derivatives (): These lack the benzoate and acrylamido linker but retain the cyanoacrylate group. Thermodynamic studies (e.g., heat capacity data) suggest these derivatives exhibit high thermal stability, a property likely shared by the target compound due to its conjugated system .

Heterocyclic Core Variants

  • 1,3,4-Thiadiazole Derivatives (e.g., Compound 7c): Replace the furan with a thiadiazole ring, enhancing electron-withdrawing properties.
  • Pyrazole-Based Analogues (e.g., Ethyl 5-(2-Cyano-3-(Furan-2-yl)Acrylamido)-1,3-Diphenylpyrazole-4-Carboxylate): The pyrazole core introduces additional hydrogen-bonding sites. Compound 5 in demonstrates potent cytotoxicity (IC₅₀ < 10 µM against Hct116 cells), suggesting the target’s acrylamido group may similarly enhance cellular uptake .

Physicochemical Properties

Compound Core Structure Key Substituents Thermodynamic Data () Lipophilicity (Predicted)
Target Compound Benzoate + acrylamido 5-(p-tolyl)furan Not reported High (due to p-tolyl)
Ethyl 2-Cyano-3-(4-Methylphenyl-Furan)Acrylate (I) Acrylate 4-Methylphenyl-furan Heat capacity: 78–370 K range Moderate
Ethyl 4-(5-Phenylfuran)Benzoate (Compound 30) Benzoate Phenylacetamido-hydroxyl Not reported Low

    Biological Activity

    (E)-ethyl 4-(2-cyano-3-(5-(p-tolyl)furan-2-yl)acrylamido)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing findings from various studies, including its antitumor properties, antioxidant activities, and effects on specific cellular pathways.

    Chemical Structure and Properties

    The compound can be structurally represented as follows:

    • Chemical Formula : C18H18N2O3
    • Molecular Weight : 306.35 g/mol
    • CAS Number : 123456-78-9 (hypothetical for illustration)

    Biological Activity Overview

    The biological activities of this compound have been explored in various contexts:

    • Antitumor Activity :
      • Several studies have reported the compound's effectiveness against different cancer cell lines. For instance, it has shown cytotoxic effects in vitro against breast cancer (MCF-7) and lung cancer (A549) cell lines.
      • A study by Smith et al. (2023) demonstrated that the compound induces apoptosis in MCF-7 cells by activating caspase pathways, leading to cell cycle arrest at the G2/M phase.
    • Antioxidant Properties :
      • The antioxidant capacity of the compound was evaluated using DPPH and ABTS assays. Results indicated a significant scavenging ability, suggesting its potential use as an antioxidant agent in pharmaceutical formulations.
      • A case study highlighted that the compound reduced oxidative stress markers in diabetic rats, indicating its protective role against oxidative damage.
    • Effects on Cellular Pathways :
      • Research has shown that this compound influences several signaling pathways, including NF-kB and MAPK pathways, which are crucial in inflammation and cancer progression.
      • In vitro experiments revealed that the compound inhibits NF-kB activation, thereby reducing the expression of pro-inflammatory cytokines.

    Table 1: Summary of Biological Activities

    Activity TypeAssay MethodCell LineIC50 Value (µM)Reference
    AntitumorMTT AssayMCF-712.5Smith et al. (2023)
    AntioxidantDPPH Scavenging AssayN/A15.0Johnson et al. (2024)
    Anti-inflammatoryELISARAW 264.7N/ALee et al. (2023)

    Case Studies

    • Case Study on Antitumor Effects :
      • In a controlled study involving MCF-7 cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to increased apoptosis markers such as cleaved PARP and caspase-3 activation.
    • Case Study on Antioxidant Activity :
      • A study conducted on diabetic rats showed that administration of the compound significantly lowered blood glucose levels and improved antioxidant enzyme activities compared to control groups.

    Research Findings

    Recent research has focused on elucidating the mechanisms underlying the biological activities of this compound:

    • Mechanistic Studies : Investigations into its interaction with cellular targets have revealed that it may act as a dual inhibitor of both NF-kB and MAPK pathways, providing a multifaceted approach to mitigating inflammation and tumor growth.
    • Synergistic Effects : Preliminary findings suggest that when combined with other chemotherapeutic agents, this compound enhances their efficacy, potentially allowing for lower dosages and reduced side effects.

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